N~2~-Acetyl-N-propan-2-yl-L-valinamide
Description
N²-Acetyl-N-propan-2-yl-L-valinamide is a modified amino acid derivative characterized by an acetyl group on the α-amino nitrogen (N²) of L-valine and an isopropyl (propan-2-yl) group attached to the amide nitrogen. Potential applications may include roles in molecularly imprinted polymers (MIPs) or pharmaceutical intermediates, given the utility of similar amides in polymer synthesis and bioactive molecule design .
Properties
CAS No. |
61429-98-9 |
|---|---|
Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C10H20N2O2/c1-6(2)9(12-8(5)13)10(14)11-7(3)4/h6-7,9H,1-5H3,(H,11,14)(H,12,13)/t9-/m0/s1 |
InChI Key |
NBEWZELQYKFIIC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-propan-2-yl-L-valinamide typically involves the acetylation of N-propan-2-yl-L-valinamide. This reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and a base like pyridine is added to facilitate the reaction .
Industrial Production Methods
Industrial production of N2-Acetyl-N-propan-2-yl-L-valinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N~2~-Acetyl-N-propan-2-yl-L-valinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N~2~-Acetyl-N-propan-2-yl-L-valinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-Acetyl-N-propan-2-yl-L-valinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The propan-2-yl group and valinamide moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The following compounds share structural or functional similarities with N²-Acetyl-N-propan-2-yl-L-valinamide:
Physicochemical Properties
- Lipophilicity : The isopropyl group in N²-Acetyl-N-propan-2-yl-L-valinamide increases lipophilicity compared to N-Acetyl-L-phenylalanine (aromatic ring) or N-Methylalanine (polar carboxylate). This property may enhance membrane permeability in biological systems.
- Solubility : Acetylation typically reduces aqueous solubility, but the branched alkyl chain may further decrease polarity, contrasting with the more polar N-Methylalanine .
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